
2-Naphthalenecarboxaldehyde, 1-hydroxy-5-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenecarboxaldehyde, 1-hydroxy-5-methoxy- is an organic compound with a molecular formula of C12H10O3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features both aldehyde and hydroxyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxaldehyde, 1-hydroxy-5-methoxy- typically involves the functionalization of naphthalene derivatives. One common method is the formylation of 1-hydroxy-5-methoxynaphthalene using a Vilsmeier-Haack reaction, which involves the reaction of the naphthalene derivative with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality production.
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthalenecarboxaldehyde, 1-hydroxy-5-methoxy- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Reagents like thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: 2-Naphthalenecarboxylic acid, 1-hydroxy-5-methoxy-.
Reduction: 2-Naphthalenemethanol, 1-hydroxy-5-methoxy-.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Naphthalenecarboxaldehyde, 1-hydroxy-5-methoxy- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-Naphthalenecarboxaldehyde, 1-hydroxy-5-methoxy- exerts its effects depends on its chemical interactions with molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The hydroxyl and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity for various targets.
Comparación Con Compuestos Similares
Similar Compounds
1-Naphthalenecarboxaldehyde, 2-hydroxy-: Similar structure but with the hydroxyl group at a different position.
2-Naphthalenecarboxaldehyde: Lacks the hydroxyl and methoxy groups, resulting in different chemical properties.
1-Naphthalenecarboxaldehyde, 2-methoxy-: Similar structure but with the methoxy group at a different position.
Uniqueness
2-Naphthalenecarboxaldehyde, 1-hydroxy-5-methoxy- is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules
Propiedades
Número CAS |
117661-40-2 |
|---|---|
Fórmula molecular |
C12H10O3 |
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
1-hydroxy-5-methoxynaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C12H10O3/c1-15-11-4-2-3-10-9(11)6-5-8(7-13)12(10)14/h2-7,14H,1H3 |
Clave InChI |
JHCBTEGFYKOJGR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C1C=CC(=C2O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


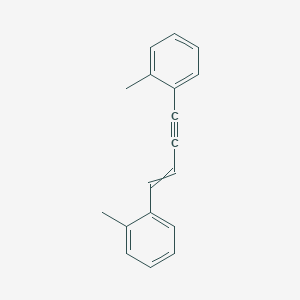
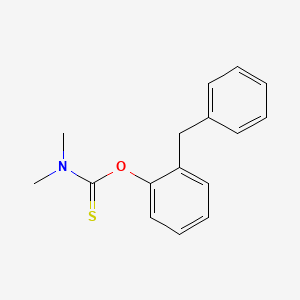
![3-Hydroxy-1-[2-(pyridin-3-YL)pyrrolidin-1-YL]dodecan-1-one](/img/structure/B14288213.png)
![[Amino(dicyclopropyl)methyl]phosphonic acid](/img/structure/B14288216.png)
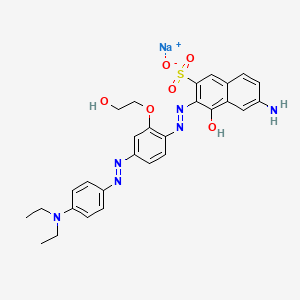
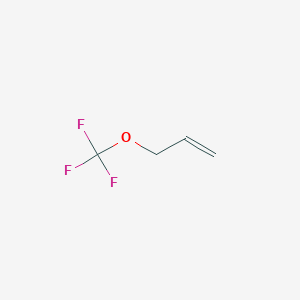

![1,3-Dithiane, 2-[1,1'-biphenyl]-4-yl-2-methyl-](/img/structure/B14288240.png)
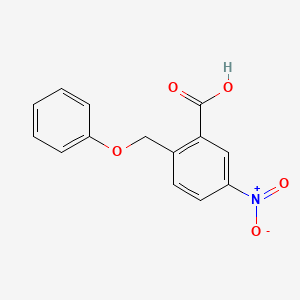
![2-Methyl-4-[4-(pentyloxy)phenyl]but-3-YN-2-OL](/img/structure/B14288257.png)
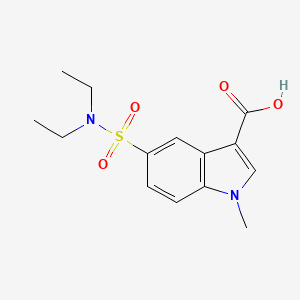
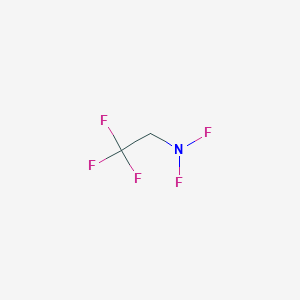
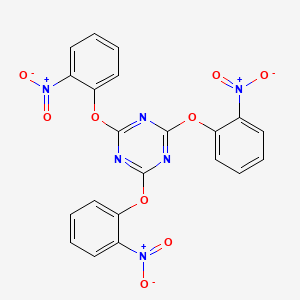
![[1,1'-Bi(bicyclo[2.2.2]octane)]-4,4'-diol](/img/structure/B14288272.png)
